4-Bromo-5-chloro-2-methylaniline

Process Chemistry Solid-State Handling Intermediate Purification

Medicinal chemistry workflows relying on mono-halogenated anilines face limited diversification. 4-Bromo-5-chloro-2-methylaniline solves this with two orthogonal handles: • Orthogonal Reactivity: C4-Br enables Suzuki coupling; C5-Cl permits subsequent functionalization under altered catalytic conditions. • Steric Regiocontrol: ortho-Methyl directs EAS to C6, minimizing regioisomeric byproducts and purification burden. • Solid Dispensing: mp 98-101°C ensures accurate gravimetric handling at ambient temp, unlike low-melting analogs (e.g., 5-chloro-2-methylaniline, mp 22°C).

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
CAS No. 30273-47-3
Cat. No. B1277025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-methylaniline
CAS30273-47-3
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)Cl)Br
InChIInChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
InChIKeyVMYZAFFWRFOHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3): Physicochemical and Regulatory Baseline for Sourcing


4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3) is a polyhalogenated aromatic amine classified as a haloaniline derivative [1]. It is a solid at ambient temperature with a melting point ranging from 98–101°C and a density of approximately 1.6 g/cm³ . The compound is supplied commercially in purities typically ≥97% (GC) and is widely recognized as a key building block in organic synthesis, pharmaceutical intermediate manufacturing, and fine chemical development [2].

Why 4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3) Cannot Be Replaced by Generic Haloaniline Analogs


The unique ortho-methyl, para-bromo, and meta-chloro substitution pattern of 4-bromo-5-chloro-2-methylaniline imparts a distinct steric and electronic environment that is not replicated by simpler mono-halogenated or non-methylated aniline analogs [1]. Direct substitution with 4-bromo-2-methylaniline (CAS 583-75-5) or 5-chloro-2-methylaniline (CAS 95-79-4) fails to provide the precise combination of cross-coupling reactivity handles (C-Br and C-Cl sites) required for orthogonal functionalization in multistep synthesis . Furthermore, the compound's higher molecular weight (220.49 g/mol) relative to mono-halogenated analogs (e.g., 141.60–186.05 g/mol) necessitates specific gravimetric and stoichiometric adjustments in procurement and process chemistry . The quantified differentiation evidence below establishes why this specific CAS registry number is non-interchangeable in research and industrial workflows.

4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3) Evidence-Based Selection Metrics vs. Structural Analogs


Melting Point and Solid-State Handling Advantage Over Lower-Melting Analogs

4-Bromo-5-chloro-2-methylaniline exhibits a melting point of 98–101°C, which is significantly higher than the 22°C melting point of the single-chlorine analog 5-chloro-2-methylaniline and the 53–59°C melting point of the single-bromine analog 4-bromo-2-methylaniline . This elevated melting point indicates that the target compound is a stable crystalline solid at standard ambient temperatures (20–25°C), whereas the 5-chloro-2-methylaniline analog exists near its melting point under the same conditions, potentially complicating accurate gravimetric dispensing and solid-state storage .

Process Chemistry Solid-State Handling Intermediate Purification

Molecular Weight Differentiation for Stoichiometric Precision in Multistep Synthesis

The molecular weight of 4-bromo-5-chloro-2-methylaniline is 220.49 g/mol, which is approximately 56% greater than the 141.60 g/mol of 5-chloro-2-methylaniline and 18% greater than the 186.05 g/mol of 4-bromo-2-methylaniline . This mass differential has direct implications for gravimetric accuracy and molar equivalency calculations during reaction setup. When scaling a reaction from 1 mmol to 100 mmol, the target compound requires 22.05 g of material versus only 14.16 g for the 5-chloro analog, influencing both material handling logistics and cost-per-mole considerations in procurement planning .

Synthetic Chemistry Process Scale-Up Stoichiometry

Orthogonal Halogen Reactivity for Sequential Cross-Coupling Strategies

The presence of both a bromine atom (C-Br) and a chlorine atom (C-Cl) on the same aromatic ring provides two distinct carbon-halogen bonds with different reactivity profiles [1]. The C-Br bond is generally more reactive in oxidative addition with palladium(0) catalysts compared to the C-Cl bond, enabling sequential chemoselective cross-coupling reactions where the bromine site can be functionalized first, followed by activation of the chlorine site under different catalytic conditions [2]. In contrast, analogs such as 4-bromo-2-methylaniline (single C-Br) or 5-chloro-2-methylaniline (single C-Cl) offer only one cross-coupling handle, limiting synthetic versatility in the construction of complex molecular architectures [3].

Cross-Coupling Orthogonal Functionalization Medicinal Chemistry

Steric Shielding by Ortho-Methyl Group Directs Regioselectivity in Electrophilic Substitution

The 2-methyl substituent in 4-bromo-5-chloro-2-methylaniline introduces steric hindrance that influences the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions . Specifically, the ortho-methyl group shields the adjacent C3 and C1 positions, directing incoming electrophiles preferentially to the less hindered C6 position (para to the amino group) . This steric bias is absent in non-methylated analogs such as 2,4-dibromoaniline (CAS 615-57-6) or 2,4-dichloroaniline (CAS 554-00-7), where the lack of ortho-substitution leads to different regiochemical outcomes that may produce undesired isomeric mixtures [1].

Regioselective Synthesis Electrophilic Aromatic Substitution Medicinal Chemistry

Targeted Applications of 4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3) Supported by Comparative Evidence


Sequential Cross-Coupling for Pharmaceutical Intermediate Construction

Utilize 4-bromo-5-chloro-2-methylaniline as a core scaffold in medicinal chemistry programs requiring orthogonal functionalization [1]. The differential reactivity of the C-Br and C-Cl bonds enables chemoselective Suzuki-Miyaura or Sonogashira couplings at the C4 position (via bromide), followed by a second, distinct coupling at the C5 position (via chloride) under altered catalytic conditions [2]. This sequential strategy is not accessible with mono-halogenated analogs like 4-bromo-2-methylaniline or 5-chloro-2-methylaniline, which provide only a single point of diversification .

Synthesis of Polyhalogenated Aromatic Amine Derivatives with Controlled Regiochemistry

Employ 4-bromo-5-chloro-2-methylaniline as a starting material for electrophilic aromatic substitution (EAS) reactions where regiocontrol is critical [1]. The ortho-methyl group sterically shields the C1 and C3 positions, favoring functionalization at the C6 position and minimizing the formation of undesired regioisomeric byproducts [2]. This property is particularly valuable when compared to non-methylated dihaloanilines (e.g., 2,4-dibromoaniline), which lack this steric directing group and may yield complex isomeric mixtures requiring extensive chromatographic purification .

Process Development and Scale-Up Requiring Robust Solid-State Handling

Select 4-bromo-5-chloro-2-methylaniline for pilot plant or kilo-lab campaigns where accurate and reproducible solid dispensing at ambient temperature is essential [1]. With a melting point of 98–101°C, the compound remains a free-flowing crystalline solid under standard laboratory and production conditions (20–25°C), unlike lower-melting analogs such as 5-chloro-2-methylaniline (mp 22°C) which may soften or liquefy, complicating automated solid dosing systems and introducing weighing errors [2].

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